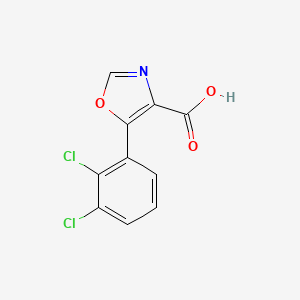

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid” can be achieved by several methods, including the reaction of 2,3-dichlorophenylhydrazine with ethyl acetoacetate and the subsequent cyclization with phosphorus oxychloride. Another route involves the condensation of 2,3-dichlorophenacyl chloride with glycine and the cyclization with sodium hydroxide.Molecular Structure Analysis

The molecular formula of “5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid” is C10H5Cl2NO3 . The InChI code is 1S/C10H5Cl2NO3/c11-6-3-1-2-5 (7 (6)12)9-8 (10 (14)15)13-4-16-9/h1-4H, (H,14,15) .Physical And Chemical Properties Analysis

“5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid” has a molecular weight of 258.06 . It is a white to off-white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetone.Wissenschaftliche Forschungsanwendungen

Amyloidogenesis Inhibition

A study by Razavi et al. (2005) synthesized and evaluated oxazole derivatives bearing a C(4) carboxyl group as inhibitors of transthyretin (TTR) amyloid fibril formation. The introduction of a 3,5-dichlorophenyl substituent at the C(2) position of the oxazole ring significantly inhibited amyloidogenesis, especially when combined with other substituents like ethyl, propyl, or CF(3) at the C(5) position. This research highlights the potential use of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid derivatives in preventing or treating amyloid-related diseases, such as Alzheimer's disease (Razavi et al., 2005).

Cross-Coupling Reactions

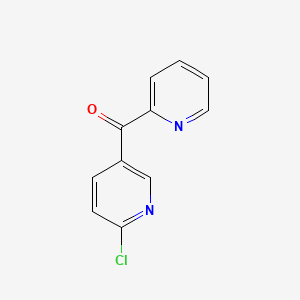

Houpis et al. (2010) discussed the utility of the carboxylic acid anion moiety as a tunable directing group in cross-coupling reactions of dihalo heterocycles. Although the study specifically mentions 2,6-dichloronicotinic acid and 2,5-dibromo-1,2,4-triazole derivatives, the principles outlined might be applicable or adaptable to 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid, suggesting its potential role in organic synthesis (Houpis et al., 2010).

Photophysical and Nonlinear Optical Behavior

Murthy et al. (2013) designed and synthesized novel compounds including 4-substituted arylidene derivatives of oxazolone to study their third-order nonlinear optical properties. The research found that these compounds displayed excellent optical limiting behavior, indicating that derivatives of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid might have potential applications in optical materials and devices (Murthy et al., 2013).

Antimycobacterial Compounds

Wojciechowski and Płoszaj (2020) conducted a structural, vibrational, and quantum chemical analysis of novel antimycobacterial compounds, including derivatives of 5-(2,4-dichlorophenyl)oxazole-4-carboxylic acid. The compounds exhibited promising antimycobacterial activity against Mycobacterium fortuitum, indicating potential medicinal applications (Wojciechowski & Płoszaj, 2020).

Eigenschaften

IUPAC Name |

5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-6-3-1-2-5(7(6)12)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDACSDCBQKSEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650055 |

Source

|

| Record name | 5-(2,3-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid | |

CAS RN |

951885-34-0 |

Source

|

| Record name | 5-(2,3-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.